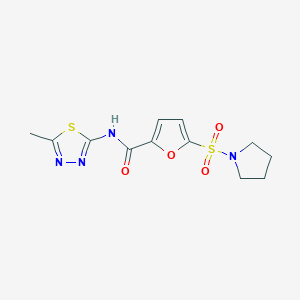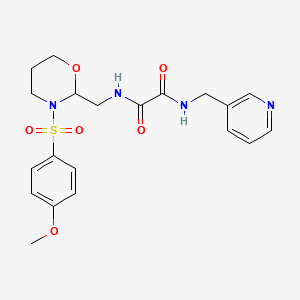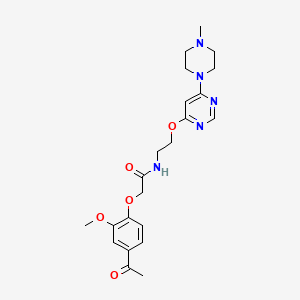![molecular formula C18H11F3N4S B2798986 3-phenyl-6-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 831209-38-2](/img/structure/B2798986.png)
3-phenyl-6-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-phenyl-6-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a complex organic molecule that contains several functional groups and rings. It has a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole core, which is a bicyclic structure composed of a triazole ring and a thiadiazole ring fused together . This core is substituted with a phenyl group at the 3-position and a [(E)-2-[3-(trifluoromethyl)phenyl]ethenyl] group at the 6-position.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole core, along with the phenyl and [(E)-2-[3-(trifluoromethyl)phenyl]ethenyl] substituents. The presence of the trifluoromethyl group would add unique electronegativity, size, lipophilicity, and electrostatic properties to the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could significantly affect its properties, as the introduction of fluorine into organic molecules can radically change their chemical, physical, and biological properties .Applications De Recherche Scientifique
Antimicrobial Applications
Derivatives of the specified chemical compound have shown significant potential as antimicrobial agents. Studies have demonstrated that various synthesized derivatives exhibit efficacy against a range of microbial strains. For instance, compounds with modifications on the triazolo[3,4-b][1,3,4]thiadiazole scaffold displayed considerable inhibition against bacteria and fungi, suggesting their utility in developing new antimicrobial drugs (Swamy et al., 2006), (Purohit et al., 2011).
Anticancer Activity
The compound and its derivatives have also been investigated for their anticancer activities. Specific derivatives have been tested against various cancer cell lines, including human breast cancer (MCF7), human osteosarcoma (SaOS-2), and human myeloid leukemia (K562), showing moderate to good antiproliferative potency. This research underscores the potential of these compounds in the development of new anticancer therapies (Chowrasia et al., 2017).
Chemical Synthesis and Structural Analysis
The compound and related derivatives have been subjects of chemical synthesis studies, focusing on their structural characterization and potential as lead molecules for various biological activities. Research has detailed the synthesis processes, crystal structures, and the potential biological activities of these compounds, providing a foundation for further exploration in pharmaceutical chemistry and drug design (Gündoğdu et al., 2017), (Sujatha et al., 2018).
Fungicidal and Antiviral Properties
Furthermore, certain derivatives have shown promise as fungicidal and antiviral agents, indicating their potential application in agricultural sciences and antiviral research. The exploration of these compounds for their biological activities against plant pathogens and viruses could lead to the development of new agrochemicals and antiviral medications (El-Telbani et al., 2007), (Jilloju et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
3-phenyl-6-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N4S/c19-18(20,21)14-8-4-5-12(11-14)9-10-15-24-25-16(22-23-17(25)26-15)13-6-2-1-3-7-13/h1-11H/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPNBQWWRAVZDH-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C=CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2798904.png)
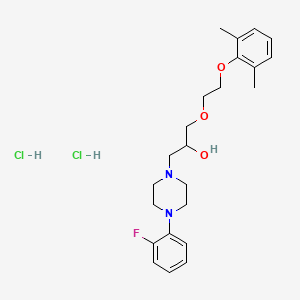

![N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-ethoxybenzamide](/img/structure/B2798912.png)
![2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2798913.png)
![Tert-butyl 3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2798914.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)benzamide](/img/structure/B2798915.png)
![1-(2-bromobenzoyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine](/img/structure/B2798916.png)
![2-Cyano-N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]pyridine-3-sulfonamide](/img/structure/B2798918.png)
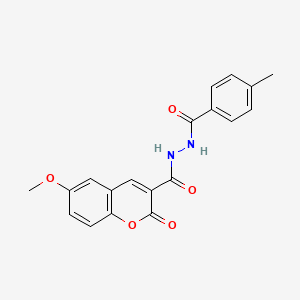
![(E)-2-(2-Chlorophenyl)-N-methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)ethenesulfonamide](/img/structure/B2798920.png)
